molecular formula C4H3ClN2O B1625607 1H-Imidazole-1-carbonyl chloride CAS No. 74731-19-4

1H-Imidazole-1-carbonyl chloride

Cat. No.: B1625607
CAS No.: 74731-19-4
M. Wt: 130.53 g/mol
InChI Key: XOVUITMHPFXQPN-UHFFFAOYSA-N
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Description

1H-Imidazole-1-carbonyl chloride is a chemical compound with the molecular formula C4H3ClN2O. It is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-1-carbonyl chloride can be synthesized through the reaction of imidazole with phosgene or its derivatives. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of alternative reagents, such as triphosgene, can also be employed to minimize the hazards associated with phosgene gas.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form imidazole and carbon dioxide.

    Condensation Reactions: It can participate in condensation reactions with amines to form ureas.

Common Reagents and Conditions:

    Amines: React with this compound under mild conditions to form carbamates.

    Alcohols and Thiols: React in the presence of a base to form esters and thioesters.

    Water: Hydrolysis occurs readily in aqueous conditions.

Major Products Formed:

    Carbamates: Formed from the reaction with amines.

    Esters and Thioesters: Formed from the reaction with alcohols and thiols.

    Imidazole and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

1H-Imidazole-1-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of carbamates, esters, and ureas.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce carbamate or ester functionalities.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The reactivity of 1H-Imidazole-1-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of chloride ion.

Comparison with Similar Compounds

    1H-Imidazole-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.

    1H-Imidazole-1-carboxamide: Contains a carboxamide group, making it less reactive than the carbonyl chloride derivative.

    1H-Imidazole-1-carbonyl isocyanate: Another reactive derivative used in organic synthesis.

Uniqueness: 1H-Imidazole-1-carbonyl chloride is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its ability to react with various nucleophiles under mild conditions makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name

imidazole-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4(8)7-2-1-6-3-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVUITMHPFXQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502774
Record name 1H-Imidazole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74731-19-4
Record name 1H-Imidazole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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